molecular formula C16H18N6O3 B2476707 (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203445-29-7

(E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2476707
CAS No.: 1203445-29-7
M. Wt: 342.359
InChI Key: ZVBGNPRSZLZKKA-RQZCQDPDSA-N
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Description

(E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivative Studies

Research into compounds similar to (E)-1-ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione primarily focuses on their synthesis and the development of novel derivatives. For example, Gobouri (2020) describes the synthesis of new purineselenyl and thiadiazolyl derivatives, highlighting the potential for creating a variety of structurally related compounds with diverse applications (Gobouri, 2020).

Potential Pharmacological Applications

The hydrazine functional derivatives, similar to the one , are widely used in medical practice for a range of conditions including depression, infectious diseases, and hypertension. Korobko (2016) notes the potential of these derivatives in pharmacotherapy (Korobko, 2016). Additionally, compounds like this compound have been investigated for their potential as Hsp90 inhibitors, as indicated in the study by Wang Xiao-long (2011) (Wang Xiao-long, 2011).

Potential in Neuropharmacology

A study by Chłoń-Rzepa et al. (2013) explored derivatives of purine-2,6-dione, showing their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible applications in treating neuropharmacological disorders (Chłoń-Rzepa et al., 2013).

Photolysis and Derivative Synthesis

The use of photochemistry in the synthesis of xanthine derivatives, related to our compound of interest, was investigated by Han et al. (2008). This research contributes to understanding alternative synthetic pathways for similar compounds (Han et al., 2008).

Application in Anticancer Research

Several studies focus on derivatives of purine diones for their potential anticancer properties. For instance, Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, exploring their in vitro anticancer activity (Hassan et al., 2017).

Antidepressant Properties

Research by Khaliullin et al. (2018) on a closely related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrated its antidepressant activity, suggesting similar potential for the compound (Khaliullin et al., 2018).

Properties

IUPAC Name

1-ethyl-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-4-22-14(24)12-13(21(3)16(22)25)18-15(20(12)2)19-17-9-10-5-7-11(23)8-6-10/h5-9,23H,4H2,1-3H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBGNPRSZLZKKA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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